REACTION_CXSMILES
|
[F:1][C:2]([F:17])([O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N+:14]([O-])=O)[C:3]([F:6])([F:5])[F:4].[H][H]>[Ni].O1CCOCC1>[F:1][C:2]([F:17])([O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[NH2:14])[C:3]([F:4])([F:6])[F:5]
|
Name
|
2-pentafluoroethoxy-nitrobenzene
|
Quantity
|
27.2 g
|
Type
|
reactant
|
Smiles
|
FC(C(F)(F)F)(OC1=C(C=CC=C1)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The hydrogen consumption
|
Type
|
FILTRATION
|
Details
|
After filtering off the catalyst
|
Type
|
CUSTOM
|
Details
|
the solution is evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(F)(F)F)(OC1=C(N)C=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |